Tris(3,5-dimethylphenyl)phosphine (CAS 69227-47-0), also known as tri-m-xylylphosphine or TXP, is a bulky, electron-rich triarylphosphine ligand. Featuring meta-methyl substitution, it provides greater electron donation than triphenylphosphine (PPh3) without introducing the severe coordination-blocking steric hindrance characteristic of ortho-substituted analogs like tris(o-tolyl)phosphine [1]. It possesses a significantly larger Tolman cone angle—computed up to 177°—compared to the 145° angle of PPh3 [2]. In procurement and process design, this compound is prioritized over generic phosphines for synthesizing stable luminescent metal complexes, controlling regioselectivity in palladium-catalyzed cross-couplings, and enabling halogen-free industrial polymerization routes where conventional ligands fail[3].
Substituting Tris(3,5-dimethylphenyl)phosphine with the generic industry standard, triphenylphosphine (PPh3), frequently results in complex dissociation and process contamination. In coordination chemistry, PPh3-based tetrakis-palladium(0) complexes spontaneously decompose in solution into tris-coordinated species and free ligand, altering catalytic and photophysical properties; in contrast, the TXP analog maintains a stable tetrakis coordination sphere[1]. Furthermore, in industrial cobalt-catalyzed 1,2-polybutadiene synthesis, PPh3-based catalysts require halogenated solvents to maintain activity, leaving corrosive residues that generate hydrogen chloride at high molding temperatures. TXP-based catalysts uniquely retain high polymerization activity in benign hydrocarbon solvents, completely bypassing halogen contamination [2].
In the synthesis of luminescent Pd(0) materials, [Pd(PPh3)4] is unstable in solution, decomposing into [Pd(PPh3)3] and free triphenylphosphine, which shifts its emission profile. Conversely, Tris(3,5-dimethylphenyl)phosphine forms a stable [Pd(TXP)4] complex that does not dissociate into the tris-complex in solution, allowing for the isolation of pure tetrakis crystals and stable photophysical performance[1].
| Evidence Dimension | Complex dissociation in solution |
| Target Compound Data | [Pd(TXP)4] remains stable with no free ligand dissociation |
| Comparator Or Baseline | [Pd(PPh3)4] decomposes to [Pd(PPh3)3] + free PPh3 |
| Quantified Difference | 100% retention of tetrakis coordination for TXP vs. spontaneous dissociation for PPh3 |
| Conditions | Solution-phase Pd(0) complex synthesis and crystallization |
Prevents free-ligand interference and ensures predictable speciation in catalytic and optical applications.
Industrial 1,2-polybutadiene production using cobalt bis(triphenylphosphine)dichloride requires halogenated solvents (e.g., methylene chloride) for high activity, resulting in polymer contamination that releases corrosive HCl during high-temperature molding. Switching the ligand to Tris(3,5-dimethylphenyl)phosphine allows the cobalt catalyst to maintain high polymerization activity in benign hydrocarbon solvents, yielding a polymer with a total halogen content of less than 30 ppm[1].
| Evidence Dimension | Required solvent for high polymerization activity |
| Target Compound Data | Hydrocarbon solvents (yielding <30 ppm halogen residue) |
| Comparator Or Baseline | PPh3 requires halogenated solvents (yielding high corrosive halogen residue) |
| Quantified Difference | Elimination of halogenated solvent dependency while maintaining high catalytic activity |
| Conditions | Cobalt-catalyzed 1,2-polybutadiene polymerization |
Enables environmentally compliant, halogen-free manufacturing and prevents corrosive wear on downstream molding equipment.
The meta-methyl groups of Tris(3,5-dimethylphenyl)phosphine significantly expand its steric profile without blocking the metal center as aggressively as ortho-substituents. Computational and crystallographic assessments demonstrate that TXP has a Tolman cone angle of up to 177.1° (computed) and a pyramidality index (∑C-P-C) of 305.35°, making it substantially bulkier and more pyramidal than PPh3, which has a cone angle of 145° and a flatter structural profile [1].
| Evidence Dimension | Tolman cone angle and structural pyramidality |
| Target Compound Data | Cone angle up to 177.1°; ∑C-P-C = 305.35° |
| Comparator Or Baseline | PPh3 cone angle = 145° |
| Quantified Difference | ~32° increase in cone angle and enhanced pyramidal geometry |
| Conditions | DFT computational assessment and X-ray crystallography |
Provides the necessary steric pressure and dispersion interactions to drive high regioselectivity in challenging cross-coupling reactions.
In the Suzuki-Miyaura mono-coupling of symmetrical bifunctional substrates (e.g., dibromofluorenes), strongly electron-donating ligands drive the reaction to unwanted di-substituted byproducts, while strongly electron-withdrawing ligands halt the reaction. Tris(3,5-dimethylphenyl)phosphine possesses an optimal intermediate Tolman Electronic Parameter (TEP ~2217–2225 cm⁻¹), which maximizes the yield of the mono-functionalized product by preventing over-reaction [1].
| Evidence Dimension | Selectivity for mono-substituted vs. di-substituted products |
| Target Compound Data | High mono-coupling yield due to intermediate TEP (~2217–2225 cm⁻¹) |
| Comparator Or Baseline | Strongly electron-donating phosphines (favor di-substitution) |
| Quantified Difference | Prevention of over-coupling to di-substituted byproducts |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling of 2,7-dibromo-9,9-dihexylfluorene |
Essential for the efficient synthesis of asymmetric building blocks and complex conjugated oligomers without severe yield losses.
Selected as the optimal ligand for cobalt-catalyzed 1,2-polybutadiene synthesis in hydrocarbon solvents, ensuring the final polymer is free of corrosive halogen residues that damage high-temperature molding equipment[1].
Used to synthesize [Pd(L)4] complexes where ligand dissociation must be strictly avoided to maintain consistent optical emission and predictable solution-phase behavior [2].
Applied in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings where its intermediate electron-donating properties prevent the over-functionalization of symmetric di-halide substrates [3].
Utilized in transition metal catalysis where the meta-methyl groups provide necessary dispersion forces and a wide cone angle to control regioselectivity without the extreme active-site blocking of ortho-substituted phosphines[4].
Irritant